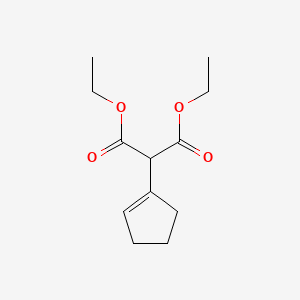

2-(1-cyclopentenyl)propanedioic acid diethyl ester

Cat. No. B8522598

M. Wt: 226.27 g/mol

InChI Key: ONYFNAVOZKNDCE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05099020

Procedure details

To 174 g (2.63 mol) of freshly depolymerized cyclopentadiene, cooled and maintained at -78 C, was added 87.5 g (2.50 mol) gaseous HCl. Meanwhile, 152 mL (1.0 mol) diethyl malonate was added to a solution of 21.4 g (0.93 mol) sodium in 400 mL absolute ethanol. After HCl addition to the cyclopentadiene was complete, the crude yellow chloride, maintained at -78 C, was added in mL portions to the malonate solution. With addition of each 1 ml portion of the malonate solution, considerable heat was produced, the yellow color rapidly dissipated, and copious white precipitate formed. After addition of all of the malonate, the suspension was stirred for 17 hrs, after which most of the ethanol was removed by rotary evaporation, and the reaction was quenched with 200 mL water and extracted 5 ×, each with 100 mL of diethyl ether. The combined extracts were dried over MgSO4, filtered, and concentrated to a clear yellow oil. Distillation of a portion of this material under 0.5 mm Hg pressure yielded 19.091 g clear, light green oil, bp 91-94 C.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:7]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[Na].[Cl-].C([O-])(=O)CC([O-])=O>C(O)C>[C:2]1([CH:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:7]([O:15][CH2:16][CH3:17])=[O:14])[CH2:1][CH2:5][CH2:4][CH:3]=1 |^1:17|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

87.5 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

152 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OCC)(=O)OCC

|

|

Name

|

|

|

Quantity

|

21.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was stirred for 17 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at -78 C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

considerable heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was produced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

copious white precipitate formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which most of the ethanol was removed by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched with 200 mL water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted 5 ×

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined extracts were dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a clear yellow oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of a portion of this material under 0.5 mm Hg pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded 19.091 g clear

|

Outcomes

Product

Details

Reaction Time |

17 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CCCC1)C(C(=O)OCC)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |